molecular formula C5H8N2O2S B1378680 (1-Cyanocyclopropyl)methanesulfonamide CAS No. 1461707-69-6

(1-Cyanocyclopropyl)methanesulfonamide

Cat. No. B1378680
M. Wt: 160.2 g/mol
InChI Key: PYZWTDCICGGQIN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

Sulfonamides, such as (1-Cyanocyclopropyl)methanesulfonamide, can be prepared in the laboratory in many ways. The classic approach entails the reaction of sulfonyl chlorides with an amine . A base such as pyridine is typically added to absorb the HCl that is generated .


Molecular Structure Analysis

The molecular structure of (1-Cyanocyclopropyl)methanesulfonamide is represented by the InChI code 1S/C5H8N2O2S/c6-3-5(1-2-5)4-10(7,8)9/h1-2,4H2,(H2,7,8,9) . The molecular weight is 160.2 .


Chemical Reactions Analysis

Sulfonamides undergo a variety of acid-base reactions. The N-H bond can be deprotonated. The alkylsulfonamides can be deprotonated at carbon. Arylsulfonamides undergo ortho-lithiation .


Physical And Chemical Properties Analysis

(1-Cyanocyclopropyl)methanesulfonamide is a white to yellowish crystalline powder. It has a molecular weight of 160.2 . The compound is soluble in methanol and ethanol.

Scientific Research Applications

Chemical Transformations

The compound (1-Cyanocyclopropyl)methanesulfonamide, as part of the methanesulfonamide family, is involved in various chemical transformations. A study by Kananovich et al. (2007) detailed the transformation of carboxylic esters to trisubstituted olefins via cationic cyclopropyl-allyl rearrangement of sulfonates of cis-1,2-disubstituted cyclopropanols. This reaction allows the stereoselective preparation of trisubstituted olefins, highlighting the compound's utility in organic synthesis (Kananovich, Hurski, & Kulinkovich, 2007).

Conformational and Self-association Studies

The conformations and self-association properties of related compounds in the methanesulfonamide family have been examined. Sterkhova et al. (2014) studied the structure and self-association of trifluoro-N-(3-formylcyclohept-2-en-1-yl)methanesulfonamide in solution, revealing the formation of cyclic dimers and chain associates through hydrogen bonding (Sterkhova, Moskalik, & Shainyan, 2014).

Catalysis and Ligand Applications

The compound is also noted for its applications in catalysis and as a ligand. Wipf and Wang (2002) discovered that 1,3-azole derivatives of 2-aminocyclohexanecarboxylic acid, closely related to (1-Cyanocyclopropyl)methanesulfonamide, serve as bidentate ligands for metal-mediated catalytic asymmetric synthesis (Wipf & Wang, 2002).

Chemoselective N-Acylation Agents

In the field of chemical synthesis, certain derivatives of methanesulfonamide have been developed as chemoselective N-acylation agents. Kondo et al. (2000) reported that N-acyl-N-(2,3,4,5,6-pentafluorophenyl)methanesulfonamides exhibit good chemoselectivity, which is crucial for specific chemical transformations (Kondo, Sekimoto, Nakao, & Murakami, 2000).

Pd-catalyzed Cross-coupling and Transfer Hydrogenation

The compound has been utilized in Pd-catalyzed cross-coupling reactions, as noted by Rosen et al. (2011), offering a general and high-yielding method for such transformations. Additionally, its derivatives have been used in base-free transfer hydrogenation of ketones, as demonstrated by Ruff et al. (2016), indicating its versatility in catalytic processes (Rosen, Ruble, Beauchamp, & Navarro, 2011) (Ruff, Kirby, Chan, & O'Connor, 2016).

Safety And Hazards

The compound has several hazard statements including H302, H312, H315, H319, H332, H335 . These indicate that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

(1-cyanocyclopropyl)methanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N2O2S/c6-3-5(1-2-5)4-10(7,8)9/h1-2,4H2,(H2,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYZWTDCICGGQIN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(CS(=O)(=O)N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1-Cyanocyclopropyl)methanesulfonamide

CAS RN

1461707-69-6
Record name (1-cyanocyclopropyl)methanesulfonamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(1-Cyanocyclopropyl)methanesulfonamide
Reactant of Route 2
(1-Cyanocyclopropyl)methanesulfonamide
Reactant of Route 3
Reactant of Route 3
(1-Cyanocyclopropyl)methanesulfonamide
Reactant of Route 4
(1-Cyanocyclopropyl)methanesulfonamide
Reactant of Route 5
(1-Cyanocyclopropyl)methanesulfonamide
Reactant of Route 6
(1-Cyanocyclopropyl)methanesulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.